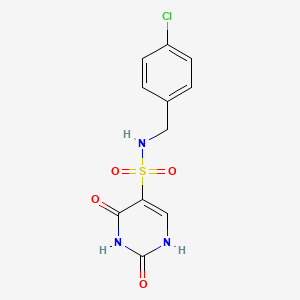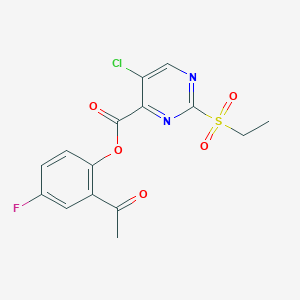![molecular formula C21H23N3O4 B11293837 2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11293837.png)
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:
2-(3,5-dimethylphenoxy): This part consists of a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring.
N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) linked to a 4-propoxyphenyl group.
準備方法
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. Subsequent cyclization with 4-propoxyaniline and hydrazine hydrate yields the desired oxadiazole ring.
Reaction Conditions:Chloroacetyl chloride reaction: 3,5-dimethylphenol reacts with chloroacetyl chloride in a solvent like dichloromethane or chloroform.
Cyclization: The cyclization step typically occurs in anhydrous conditions using a base (such as triethylamine) and a suitable solvent (e.g., acetonitrile).
Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the phenolic group to a quinone or other oxidized forms.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the oxadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation could yield a quinone derivative, while substitution might lead to various analogs.
科学的研究の応用
This compound finds applications in:
Medicine: Potential drug candidates due to its unique structure.
Chemical Biology: As a probe to study biological processes.
Materials Science: For designing functional materials.
作用機序
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-23-21(24-28-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25) |
InChIキー |
HOYLTLCPUNVHBX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293754.png)

![3-(3-Chlorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293776.png)
![2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293782.png)


![1-methyl-N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293802.png)

![9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293807.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11293814.png)
![2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11293826.png)
![3,9-dibenzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293831.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11293847.png)
![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11293861.png)
